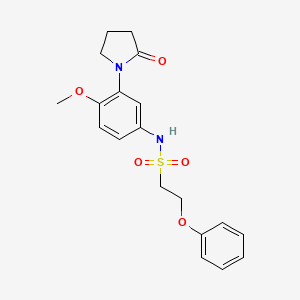
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole” is a boronic acid derivative. It has a molecular weight of 219.09 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,14H2,1-4H3 . This indicates the presence of a boron atom, a nitrogen atom, and an oxygen atom in the compound, along with carbon and hydrogen atoms. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is insoluble in water . The melting point is between 166.0 to 170.0 °C .科学的研究の応用
Synthesis and Characterization
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole has been extensively studied in terms of its synthesis and characterization. Liao et al. (2022) explored its use as a raw substitute material for other compounds, confirming its structure through FT-IR, NMR, MS spectroscopies, and X-ray diffraction. The molecular structure was also analyzed using Density Functional Theory (DFT), aligning with the X-ray diffraction results (Liao et al., 2022). Similarly, Yang et al. (2021) synthesized a derivative by a nucleophilic substitution reaction, confirming its structure with various spectroscopies and X-ray diffraction. They further explored the molecular electrostatic potential and frontier molecular orbitals using DFT (Yang et al., 2021).
Medicinal Applications
Antioxidant and Antidiabetic Activity : Kaushik et al. (2016) synthesized a series of derivatives and tested them for in vitro antioxidant activity and in vivo antidiabetic activity. They discovered that certain compounds exhibited significant antioxidant and antidiabetic activities, suggesting a potential avenue for therapeutic applications (Kaushik et al., 2016).
Safety and Hazards
特性
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)13-7-5-11(6-8-13)12-9-17-18-10-12/h5-10H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWISFFAMZILFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2995267.png)

![1-(4-Methylphenyl)-3-[(2-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2995271.png)
![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2995273.png)
![(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2995274.png)
![N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide](/img/structure/B2995276.png)

![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2995278.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2995280.png)
methanone](/img/structure/B2995282.png)
![1,1-Difluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2995285.png)
![5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2995287.png)